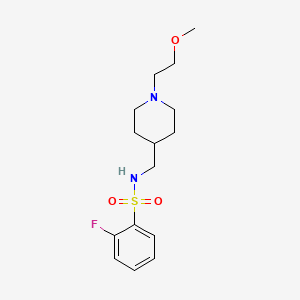![molecular formula C24H26N6O3 B2626926 3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1171549-30-6](/img/structure/B2626926.png)
3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound belongs to a class of molecules that exhibit significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps. A common approach begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenethylamino group. The final step involves coupling the synthesized intermediate with 3,5-dimethoxybenzamide under specific reaction conditions, usually involving a coupling reagent like EDCI or DCC in an appropriate solvent such as DMF or DCM.
Industrial Production Methods: : While detailed industrial production methods might vary, they often involve similar synthetic routes scaled up with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can enhance reproducibility and efficiency in industrial settings.
化学反応の分析
Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can involve reagents such as m-CPBA, leading to potential functionalization of the aromatic rings. Reduction might involve agents like NaBH4, particularly affecting any carbonyl groups if present.
Common Reagents and Conditions: : Key reagents used include oxidizing agents like m-CPBA and reducing agents like NaBH4, alongside catalysts and solvents like Pd/C in hydrogenation reactions or DMF and DCM for coupling reactions.
Major Products Formed: : The major products from these reactions often retain the core structure but exhibit changes at specific functional groups, leading to derivatives with potentially different biological activities or properties.
科学的研究の応用
3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has broad applications in various scientific domains:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its interactions with cellular pathways and potential effects on cellular functions.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: : Used in the development of advanced materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves binding to specific molecular targets, such as enzymes or receptors, modulating their activity. This compound may interact with signaling pathways or inhibit key enzymes, leading to its observed biological effects. The exact pathways can vary depending on the specific application and biological context.
類似化合物との比較
Compared to similar compounds, 3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its unique substitution pattern and the presence of both the pyrazolo[3,4-d]pyrimidine core and phenethylamino group.
Similar Compounds
4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidine: Shares the core structure but lacks the dimethoxybenzamide substitution.
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: Similar but without the methoxy groups on the benzamide moiety.
特性
IUPAC Name |
3,5-dimethoxy-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-32-19-12-18(13-20(14-19)33-2)24(31)26-10-11-30-23-21(15-29-30)22(27-16-28-23)25-9-8-17-6-4-3-5-7-17/h3-7,12-16H,8-11H2,1-2H3,(H,26,31)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQIUGAGEIUWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2626843.png)
![3,4-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B2626844.png)
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl furan-2-carboxylate](/img/structure/B2626845.png)
![(5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2626846.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626852.png)

![6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2626855.png)






![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2626866.png)
